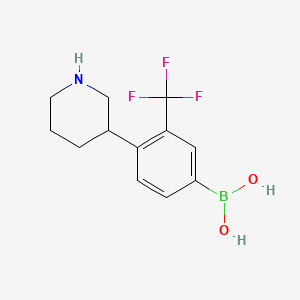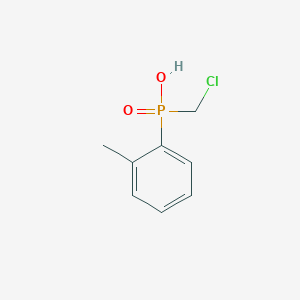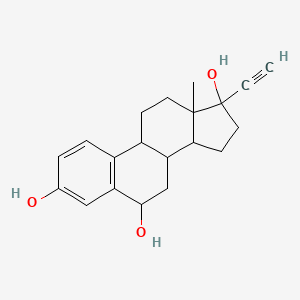
17-Ethynylestra-1(10),2,4-triene-3,6,17-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Ethynylestra-1(10),2,4-triene-3,6,17-triol is a synthetic estrogenic compound. It is structurally related to estradiol, a natural estrogen hormone, and is known for its potent estrogenic activity. This compound is widely used in various scientific research fields due to its unique properties and biological activities.
Vorbereitungsmethoden
The synthesis of 17-Ethynylestra-1(10),2,4-triene-3,6,17-triol involves several steps, starting from basic steroidal precursors. The synthetic routes typically involve:
Ethynylation: Introduction of an ethynyl group at the 17th position of the steroid nucleus.
Hydroxylation: Addition of hydroxyl groups at the 3rd, 6th, and 17th positions.
Cyclization: Formation of the triene structure through cyclization reactions.
Industrial production methods often employ advanced techniques such as catalytic hydrogenation, selective oxidation, and chromatographic purification to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
17-Ethynylestra-1(10),2,4-triene-3,6,17-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include hydroxylated derivatives, ketones, and substituted steroids .
Wissenschaftliche Forschungsanwendungen
17-Ethynylestra-1(10),2,4-triene-3,6,17-triol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroidal chemistry and synthetic methodologies.
Biology: Employed in research on estrogen receptor interactions and hormonal regulation.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and contraceptive formulations.
Industry: Utilized in the production of pharmaceutical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of 17-Ethynylestra-1(10),2,4-triene-3,6,17-triol involves binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are primarily related to cell proliferation, differentiation, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
17-Ethynylestra-1(10),2,4-triene-3,6,17-triol can be compared with other similar compounds such as:
Estradiol: A natural estrogen with similar biological activity but different synthetic routes and applications.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, with a similar structure but different pharmacokinetic properties.
Mestranol: Another synthetic estrogen used in contraceptives, differing in its metabolic activation and potency.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and applications .
Eigenschaften
IUPAC Name |
17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17-18,21-23H,6-9,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBUZQAUNLRYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CC(C4=C3C=CC(=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


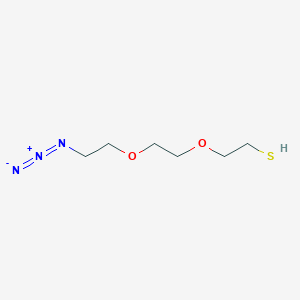
![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 4-oxo-, 8-(1,1-dimethylethyl) 2-ethyl ester, (1S,2R,5R)-](/img/structure/B14075397.png)

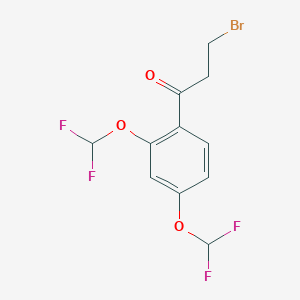
![2-[4-(N-Hydroxyethanimidoyl)phenyl]ethan-1-ol](/img/structure/B14075420.png)

